4-Bromo-7-methylthieno[3,2-d]pyrimidine
Description
4-Bromo-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a bromine atom at position 4 and a methyl group at position 6. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases. The bromine substituent enhances electrophilicity, facilitating cross-coupling reactions for further derivatization, while the methyl group may improve metabolic stability and lipophilicity .
Properties
Molecular Formula |
C7H5BrN2S |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
4-bromo-7-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H5BrN2S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3 |
InChI Key |
ZEKZDSQGCSWZHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene derivatives with bromoacetyl bromide, followed by cyclization with formamidine acetate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The thienopyrimidine ring can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
4-Bromo-7-methylthieno[3,2-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: Researchers study the compound’s effects on cellular processes, such as cell proliferation and apoptosis, to understand its mechanism of action and therapeutic potential.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules, which can be utilized in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and proteins involved in cellular signaling, leading to the modulation of various biological processes. For example, it may inhibit protein kinases, which play a crucial role in cell growth and differentiation . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives
Thieno[3,2-d]pyrimidine derivatives vary in substituent patterns, which critically influence their biological activity and physicochemical properties. Below is a comparative analysis:
Key Observations :
- Substituent Position : Bromine at C4 (as in the target compound) enables versatile functionalization, whereas ketone groups (e.g., in ) limit reactivity .
- Biological Activity: Methoxy groups ortho to amino substituents (e.g., IC-6) significantly enhance ALK inhibition compared to alkyl groups like methyl .
Pyrrolo[2,3-d]pyrimidine Analogues
Pyrrolo[2,3-d]pyrimidines, though structurally distinct (nitrogen vs. sulfur in the fused ring), share applications in kinase inhibition:
Key Observations :
- Synthesis : Both scaffolds utilize Pd-catalyzed cross-coupling (e.g., Suzuki reactions), but pyrrolo derivatives often require stricter conditions due to lower electrophilicity .
Kinase Inhibition Profiles
- Thieno[3,2-d]pyrimidines: Compounds like IC-6 and IC-14 () exhibit nanomolar IC₅₀ values against ALK mutants (e.g., G1202R), attributed to methoxy groups optimizing hydrophobic interactions .
- Pyrrolo[2,3-d]pyrimidines : Compound ⅡB-2 () shows IC₅₀ = 5 nM against EML4-ALK, highlighting the role of sulfone and methoxy substituents in enhancing potency .
Biological Activity
4-Bromo-7-methylthieno[3,2-d]pyrimidine is a halogenated derivative of thieno[3,2-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects against cancer cells, antimicrobial properties, and potential mechanisms of action.
Antiproliferative Activity
Recent studies have highlighted the significant antiproliferative activity of halogenated thieno[3,2-d]pyrimidines. In vitro evaluations demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
Key Findings:
- Cell Lines Tested : The compound was tested against leukemia L1210 cells and other cancer types.
- Mechanism of Action : The compound induces apoptosis in cancer cells without requiring cell cycle arrest. This was evidenced by assays showing increased Annexin V positivity, indicating early apoptosis in treated cells .
- Structure-Activity Relationship : The presence of the bromine atom at the 4-position is crucial for maintaining cytotoxic activity. Substitutions at this position significantly reduce efficacy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated selective antimicrobial activity against certain pathogens.
Notable Observations:
- Fungal Activity : The compound showed selective inhibition against Cryptococcus neoformans, a significant fungal pathogen .
- Bacterial Inhibition : Its potential against bacterial strains remains to be fully explored but initial screenings indicate some degree of activity.
Table 1: Biological Activity Summary of this compound
| Activity Type | Target Organisms | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | L1210 (Leukemia) | 5.4 | Induction of apoptosis |
| Antifungal | Cryptococcus neoformans | TBD | Selective inhibition |
| Antibacterial | Various strains | TBD | Preliminary screening needed |
Case Studies
Several case studies have been conducted to further elucidate the biological activities of thieno[3,2-d]pyrimidines and their derivatives. These studies often focus on structure-activity relationships and the impact of specific functional groups on biological efficacy.
- Case Study on Apoptosis Induction : A study demonstrated that treatment with this compound resulted in a significant percentage (approximately 60%) of L1210 cells undergoing early apoptosis within 48 hours of exposure .
- Comparative Analysis with Other Derivatives : Research comparing various thieno[3,2-d]pyrimidine derivatives revealed that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
